
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C12H17ClN2O It is a benzamide derivative characterized by the presence of an amino group, a chlorine atom, and a tert-pentyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoic acid and 2-methylbutan-2-amine.
Condensation Reaction: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxylic acid reacts with 2-methylbutan-2-amine to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the condensation and amidation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through analytical methods like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include nitrobenzamides or other oxidized derivatives.
Reduction: Products can include reduced amines or other reduced derivatives.
Hydrolysis: Products include 4-amino-2-chlorobenzoic acid and 2-methylbutan-2-amine.
科学研究应用
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: It serves as a precursor for the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can be compared with other similar compounds, such as:
4-amino-2-chlorobenzamide: Lacks the tert-pentyl group, resulting in different chemical properties and biological activities.
4-amino-N-(2-methylbutan-2-yl)benzamide: Lacks the chlorine atom, leading to variations in reactivity and applications.
2-amino-4-chloro-N-(2-methylbutan-2-yl)benzamide: Positional isomer with different substitution patterns, affecting its chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with specific molecular targets, making it a valuable tool in research and development.
属性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC 名称 |
4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13/h5-7H,4,14H2,1-3H3,(H,15,16) |
InChI 键 |
OKZWALVNLSMRLX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


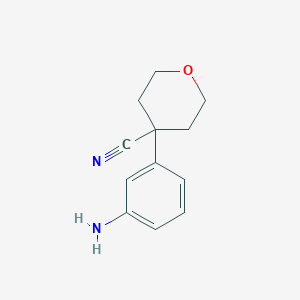
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)

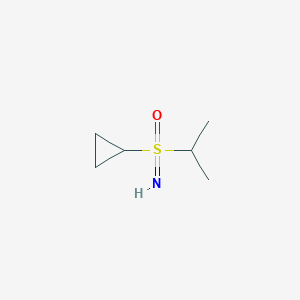
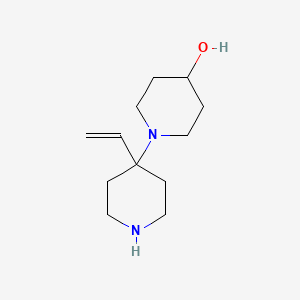
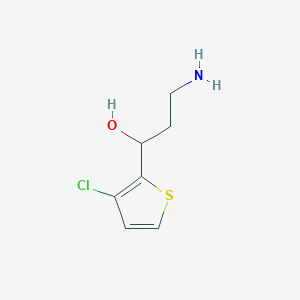
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
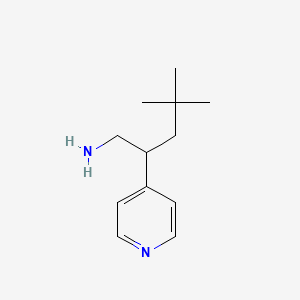
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
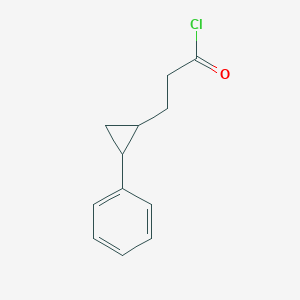
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
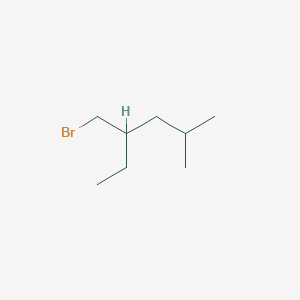
![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
